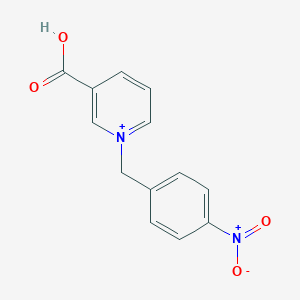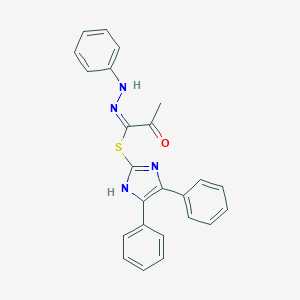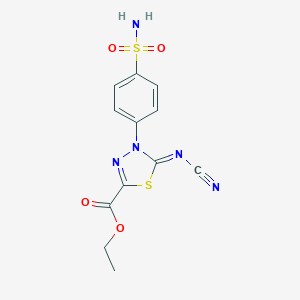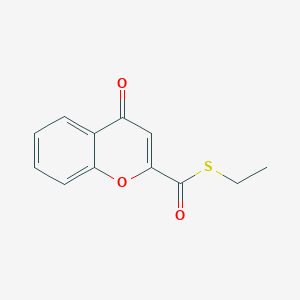
3-carboxy-1-(4-nitrobenzyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-carboxy-1-(4-nitrobenzyl)pyridinium is a chemical compound that features a pyridinium ring substituted with a nitrophenylmethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-carboxy-1-(4-nitrobenzyl)pyridinium typically involves the reaction of 4-nitrobenzyl chloride with pyridine-3-carboxylic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the pyridine nitrogen, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-carboxy-1-(4-nitrobenzyl)pyridinium can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-[(4-Aminophenyl)methyl]pyridin-1-ium-3-carboxylic acid.
Reduction: Formation of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium-3-methanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-carboxy-1-(4-nitrobenzyl)pyridinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-carboxy-1-(4-nitrobenzyl)pyridinium involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridinium ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-[(4-Nitrophenyl)methyl]pyridin-1-ium bromide: Similar structure but with a bromide counterion.
1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride: Similar structure but with a chloride counterion.
1-[(4-Nitrophenyl)methyl]pyridin-1-ium iodide: Similar structure but with an iodide counterion.
Uniqueness: 3-carboxy-1-(4-nitrobenzyl)pyridinium is unique due to the presence of the carboxylic acid group, which can participate in additional hydrogen bonding and ionic interactions compared to its halide counterparts. This enhances its solubility and reactivity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)11-2-1-7-14(9-11)8-10-3-5-12(6-4-10)15(18)19/h1-7,9H,8H2/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFXBPPXPFDILU-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2O4+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[Propylsulfanyl-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B427561.png)


![Methyl 3-{[(8-quinolinyloxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B427568.png)
![Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]-2-thiophenecarboxylate](/img/structure/B427569.png)

![Methyl 3-({[(5-chloro-3-pyridinyl)oxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B427571.png)
![Methyl 3-({[(2,6-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B427572.png)
![7-chloro-2-[(2-pyridinylmethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B427574.png)
![Methyl 3-{[(2-pyridinylsulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B427576.png)
![2-Methyl[1,4]benzodioxino[2,3-b]quinoxaline](/img/structure/B427578.png)
![Naphtho[2,3-b]quinoxalino[2,3-E]1,4-dioxin](/img/structure/B427579.png)
![[1,4]Benzodioxino[2,3-b]quinoxalin-1-yl benzoate](/img/structure/B427582.png)
![7-chloro-2,13-dioxa-4,11-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3,5(10),6,8,11,14,16,18,20-decaene](/img/structure/B427583.png)
